![molecular formula C6H7ClN4 B1655820 1H-Imidazo[4,5-b]pyridin-7-amine--hydrogen chloride (1/1) CAS No. 4261-04-5](/img/no-structure.png)

1H-Imidazo[4,5-b]pyridin-7-amine--hydrogen chloride (1/1)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

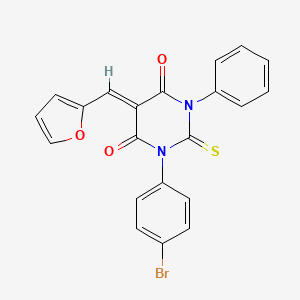

1H-Imidazo[4,5-b]pyridin-7-amine–hydrogen chloride (1/1) is a compound that belongs to the class of imidazopyridines . Imidazopyridines are known to play a crucial role in numerous disease conditions . They are the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Synthesis Analysis

The synthesis of imidazo[4,5-b]pyridines involves standard methods of organic synthesis . Precursors were prepared from corresponding 2,3-diaminopyridines and benzaldehydes in moderate to high yields (58–94%) using DMSO-mediated cyclization in the presence of Na2S2O5 .

Molecular Structure Analysis

The molecular structure of 1H-Imidazo[4,5-b]pyridin-7-amine–hydrogen chloride (1/1) can be analyzed using various spectroscopic techniques. For instance, 1H NMR and 13C NMR spectra provide information about the hydrogen and carbon atoms in the molecule .

Chemical Reactions Analysis

Imidazo[4,5-b]pyridines have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

Physical And Chemical Properties Analysis

The physical and chemical properties of 1H-Imidazo[4,5-b]pyridin-7-amine–hydrogen chloride (1/1) can be determined using various analytical techniques. For example, the melting point can be determined using differential scanning calorimetry .

Applications De Recherche Scientifique

Optoelectronic Devices

This class of aromatic heterocycles shows great potential in materials science, particularly in the development of optoelectronic devices due to their luminescent properties .

Pharmaceutical Applications

Imidazo[4,5-b]pyridine derivatives are being explored for their use in anti-cancer drugs . They offer promising innovations in the pharmaceutical field .

Neuroinflammation Treatment

These compounds have been identified as potent inhibitors of bromodomain and extra-terminal (BET) proteins, which are significant for reducing neuroinflammation and excitability to treat neuropathic pain (NP) .

c-Met Kinase Inhibition

There is ongoing research into the optimization of 1H-imidazo[4,5-b]pyridine-based compounds as novel c-Met kinase inhibitors , which are important in cancer therapy .

Synthetic Approaches

A regioselective approach for the synthesis of these compounds has been reported, yielding products from medium to excellent efficiency, which is crucial for their practical application in various fields .

Antimicrobial Properties

New derivatives of imidazo[4,5-b]pyridine are being synthesized and tested for their antimicrobial properties , expanding their potential use in medical treatments .

Mécanisme D'action

Target of Action

Imidazole-containing compounds, which include 1h-imidazo[4,5-b]pyridin-7-amine–hydrogen chloride (1/1), have been reported to exhibit a broad range of biological activities . For instance, some imidazopyridines are known to target tubulin, a protein crucial for cell division .

Mode of Action

Imidazopyridines have been reported to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

Biochemical Pathways

Imidazopyridines, including 1h-imidazo[4,5-b]pyridin-7-amine–hydrogen chloride (1/1), have been reported to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

Pharmacokinetics

Due to the polar nature of the imidazole ring, the pharmacokinetic parameters of imidazole-containing compounds should be improved to a great extent .

Result of Action

Imidazopyridines have been reported to exhibit a broad range of biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Action Environment

The synthesis of imidazole-containing compounds, including 1h-imidazo[4,5-b]pyridin-7-amine–hydrogen chloride (1/1), has been reported to rely on various chemical reactions , which could potentially be influenced by environmental factors such as temperature, pH, and the presence of other chemicals.

Safety and Hazards

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1H-Imidazo[4,5-b]pyridin-7-amine--hydrogen chloride (1/1) involves the reaction of 2-cyanopyridine with 1,2-diaminobenzene in the presence of a reducing agent to form the intermediate 1H-Imidazo[4,5-b]pyridine. This intermediate is then reacted with ammonium chloride in the presence of a reducing agent to form the final product, 1H-Imidazo[4,5-b]pyridin-7-amine--hydrogen chloride (1/1).", "Starting Materials": [ "2-cyanopyridine", "1,2-diaminobenzene", "reducing agent", "ammonium chloride" ], "Reaction": [ "Step 1: 2-cyanopyridine is reacted with 1,2-diaminobenzene in the presence of a reducing agent, such as sodium borohydride or lithium aluminum hydride, to form the intermediate 1H-Imidazo[4,5-b]pyridine.", "Step 2: The intermediate 1H-Imidazo[4,5-b]pyridine is then reacted with ammonium chloride in the presence of a reducing agent, such as sodium borohydride or lithium aluminum hydride, to form the final product, 1H-Imidazo[4,5-b]pyridin-7-amine--hydrogen chloride (1/1)." ] } | |

Numéro CAS |

4261-04-5 |

Nom du produit |

1H-Imidazo[4,5-b]pyridin-7-amine--hydrogen chloride (1/1) |

Formule moléculaire |

C6H7ClN4 |

Poids moléculaire |

170.60 |

Nom IUPAC |

1H-imidazo[4,5-b]pyridin-7-amine;hydrochloride |

InChI |

InChI=1S/C6H6N4.ClH/c7-4-1-2-8-6-5(4)9-3-10-6;/h1-3H,(H3,7,8,9,10);1H |

Clé InChI |

KSKZHWJCWNLYGB-UHFFFAOYSA-N |

SMILES |

C1=CN=C2C(=C1N)NC=N2.Cl |

SMILES canonique |

C1=CN=C2C(=C1N)NC=N2.Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[5-(2,4-Dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl carbamate](/img/structure/B1655743.png)

![[(Hexahydro-2,2,7,7-tetramethyl-5-oxo-1H-1,4-diazepine-1-yl)oxy]radical](/img/structure/B1655744.png)

![1-[(Furan-2-yl)methyl]piperidine-3-carbohydrazide](/img/structure/B1655747.png)

![[1-[(4-Methoxy-2,5-dimethylphenyl)methyl]pyrrolidin-2-yl]methanol](/img/structure/B1655748.png)

![1,1-Dioxo-2-[2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)ethyl]-1,2-benzothiazol-3-one](/img/structure/B1655752.png)

![2-[6-(2,4-Dimethylphenoxy)hexylamino]ethanol](/img/structure/B1655755.png)